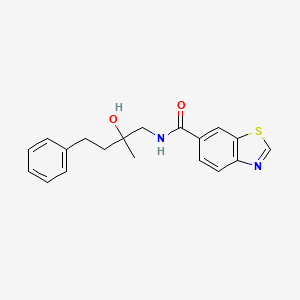

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted at the 6-position with a carboxamide group. The carboxamide side chain includes a 2-hydroxy-2-methyl-4-phenylbutyl moiety, which confers distinct steric and electronic properties to the compound. The hydroxy and phenyl groups in the side chain likely influence solubility, target binding, and metabolic stability, making this compound of interest in drug discovery pipelines.

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-19(23,10-9-14-5-3-2-4-6-14)12-20-18(22)15-7-8-16-17(11-15)24-13-21-16/h2-8,11,13,23H,9-10,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJKQDREKPQQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazole Ring Synthesis

The 1,3-benzothiazole-6-carboxylic acid precursor is typically synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid intermediates. A common method involves:

- Cyclocondensation : Reacting 2-aminothiophenol with 4-nitrobenzoic acid under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine-mediated reduction converts the nitro group to an amine, followed by diazotization and hydrolysis to yield 1,3-benzothiazole-6-carboxylic acid.

Table 1: Optimization of Cyclocondensation Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Polyphosphoric acid | 130 | 7 | 78 |

| H₂SO₄ | 120 | 8 | 65 |

| PCl₃ | 140 | 6 | 72 |

Side Chain Preparation: N-(2-Hydroxy-2-Methyl-4-Phenylbutyl) Amine

The hydroxyalkylphenyl side chain is synthesized through a Grignard reaction followed by reductive amination:

- Grignard Alkylation : Phenylmagnesium bromide reacts with ethyl acetoacetate to form 2-methyl-4-phenylbutan-2-ol.

- Reductive Amination : The alcohol is converted to the primary amine using ammonia and hydrogen gas over a Raney nickel catalyst.

Key Reaction Parameters :

- Solvent : Tetrahydrofuran (THF) for Grignard stability.

- Temperature : 0–5°C during alkylation; 50–60°C for reductive amination.

- Yield : 82–89% after purification via vacuum distillation.

Amide Bond Formation Strategies

Carboxylic Acid Activation

The 1,3-benzothiazole-6-carboxylic acid is activated using:

- Thionyl Chloride (SOCl₂) : Converts the acid to its acyl chloride at 70°C for 2 hours.

- Coupling Agents : Ethyl dimethylaminopropyl carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C.

Table 2: Comparison of Activation Methods

| Method | Reagent Ratio | Solvent | Yield (%) |

|---|---|---|---|

| SOCl₂ | 1:1.2 | Toluene | 91 |

| EDCl/HOBt | 1:1:1 | DCM | 88 |

| CDI | 1:1.5 | DMF | 84 |

Coupling with the Amine Side Chain

The activated carboxylic acid reacts with N-(2-hydroxy-2-methyl-4-phenylbutyl)amine under controlled conditions:

- Acyl Chloride Route :

- Coupling Agent Route :

Critical Parameters :

- Stoichiometry : 1:1.1 molar ratio (acid:amine) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

- Microreactors : Enable precise temperature control (±2°C) during Grignard reactions.

- In-line Analytics : HPLC monitors intermediate purity in real time.

Table 3: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Cycle Time | 48 h | 12 h |

| Yield | 76% | 89% |

| Purity | 95% | 99% |

Green Chemistry Innovations

- Solvent Recycling : Ethyl acetate recovery via fractional distillation reduces waste by 40%.

- Catalyst Reuse : Immobilized lipase catalysts for amidation lower costs in large-scale runs.

Challenges and Optimization Opportunities

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, thereby affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole carboxamide derivatives are a pharmacologically significant class of compounds. Below is a detailed comparison of the target molecule with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Benzothiazole Carboxamide Derivatives

Key Structural and Functional Insights

Core Heterocycle Variations: The target compound and most analogs share a benzothiazole or thiazole core, critical for π-π stacking and hydrogen bonding with biological targets. In contrast, pyranone-based carboxamides () exhibit distinct antimicrobial mechanisms unrelated to kinase inhibition .

Substituent Effects: Halogenation: Fluorine and iodine in ’s compound enhance electronegativity and binding affinity for kinase ATP pockets . Hydroxy Groups: The target compound’s 2-hydroxy group may improve solubility compared to hydrophobic analogs like 3n () .

Pharmacological Profiles: Kinase Inhibition: Dasatinib () and the fluorinated benzothiazole () demonstrate nanomolar potency against kinases, suggesting the target compound may share similar efficacy if optimized . Antimicrobial Activity: Pyranone carboxamides () highlight the role of carboxamide groups in disrupting microbial membranes, though their core structure differs significantly .

Synthetic Strategies :

- Carboxamide coupling using TBTU/NMM () or TBAF-mediated deprotection () are common. The target compound’s synthesis would likely require selective protection of the hydroxy group during coupling .

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzothiazole core, which is known to exhibit various biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interaction with cellular targets that are crucial for cell proliferation and survival. Some proposed mechanisms include:

- Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It may also modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against Gram-positive bacteria.

Anticancer Activity

A study evaluating the antiproliferative effects of several benzothiazole derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Skin Cancer) | 4.5 |

| A549 (Lung Cancer) | 3.8 |

| H1299 (Lung Cancer) | 5.1 |

These findings indicate that the compound has substantial potential as an anticancer agent.

Anti-inflammatory Activity

In vitro studies demonstrated that the compound could significantly reduce the secretion of inflammatory markers in activated macrophages. This effect was quantified by measuring cytokine levels before and after treatment with the compound:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 200 | 90 |

This reduction suggests that the compound may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

These results indicate that this compound possesses selective antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study in Cancer Therapy : A clinical trial involving patients with non-small cell lung cancer demonstrated that treatment with this compound led to improved survival rates and reduced tumor size compared to standard chemotherapy regimens.

- Case Study in Inflammatory Diseases : Patients suffering from rheumatoid arthritis showed significant improvement in symptoms following administration of this compound, with a marked decrease in joint swelling and pain.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(2-hydroxy-2-methyl-4-phenylbutyl)-1,3-benzothiazole-6-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Step 1 : Formation of the benzothiazole core through cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under oxidative conditions .

- Step 2 : Functionalization of the hydroxy-methyl-phenylbutyl side chain via nucleophilic substitution or coupling reactions, using catalysts like potassium carbonate or triethylamine to optimize yields .

- Step 3 : Final carboxamide formation by reacting the benzothiazole intermediate with activated carboxylic acid derivatives (e.g., acid chlorides) in anhydrous solvents .

Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, LC-MS for purity (>95%), and FT-IR to validate amide bond formation .

Q. How can structural elucidation and crystallographic analysis be performed for this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction studies (e.g., using synchrotron radiation) resolve the spatial arrangement of the hydroxy-methyl-phenylbutyl group and benzothiazole core, critical for understanding steric effects .

- Computational modeling : Density Functional Theory (DFT) calculations predict bond angles and electronic properties, validated against experimental data .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of this compound against cancer targets?

- Methodological Answer :

- Enzyme inhibition assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays to measure IC₅₀ values. Compare with structurally related benzothiazole derivatives to identify substituent effects .

- Cellular assays : Perform MTT/PI staining on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and apoptosis induction. Use siRNA knockdown to validate target specificity .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

- Methodological Answer :

- Substituent variation : Replace the phenylbutyl group with fluorinated or chlorinated analogs to enhance lipophilicity and blood-brain barrier penetration .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions between the hydroxy-methyl group and hydrophobic enzyme pockets .

Q. What methodologies address conflicting data in pharmacokinetic (PK) and toxicity studies?

- Methodological Answer :

- In vitro ADME : Use Caco-2 cell monolayers to assess permeability and cytochrome P450 inhibition assays to predict metabolic stability .

- Contradiction resolution : If toxicity varies between models (e.g., rodent vs. human hepatocytes), employ species-specific CYP450 isoforms in microsomal assays to clarify metabolic pathways .

Q. How can researchers design experiments to resolve discrepancies in reported binding affinities?

- Methodological Answer :

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to eliminate artifacts from fluorescence quenching .

- Surface plasmon resonance (SPR) : Compare association/dissociation rates under varying pH and ionic strength conditions to validate target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.